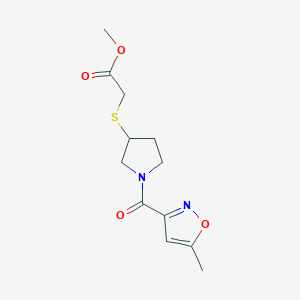
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate is a chemical compound that features a pyrrolidinyl ring, a 5-methylisoxazole moiety, and a thioacetate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps, starting with the preparation of the 5-methylisoxazole-3-carbonyl chloride. This intermediate can be reacted with pyrrolidin-3-ylthioacetic acid under controlled conditions to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may be used to modify the compound's functional groups.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions might involve reducing agents like lithium aluminum hydride.
Substitution reactions could employ nucleophiles or electrophiles under specific conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have biological activity, potentially interacting with various biological targets. Research into its biological effects could lead to the development of new pharmaceuticals or therapeutic agents.
Medicine: In medicine, the compound could be explored for its potential therapeutic properties. Its interactions with biological systems may offer insights into new treatment strategies for various diseases.
Industry: In industry, the compound might be used in the development of new materials or chemical processes. Its unique properties could make it useful in various industrial applications.
作用機序
The mechanism by which Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, influencing various biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed research.
類似化合物との比較
Methyl 2-((1-(4-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate
Methyl 2-((1-(3-methylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
Methyl 2-((1-(5-methylisoxazole-4-carbonyl)pyrrolidin-3-yl)thio)acetate
Uniqueness: Methyl 2-((1-(5-methylisoxazole-3-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific structural features, such as the position of the methyl group on the isoxazole ring and the presence of the thioacetate group. These features may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms. Further research and exploration of this compound could lead to new discoveries and advancements in various scientific fields.
特性
IUPAC Name |
methyl 2-[1-(5-methyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-8-5-10(13-18-8)12(16)14-4-3-9(6-14)19-7-11(15)17-2/h5,9H,3-4,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOYMLZANOPNPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2901548.png)
![1-{9-Fluoro-1h,2h,3h,4h,5h,6h-azepino[4,3-b]indol-2-yl}prop-2-en-1-one](/img/structure/B2901549.png)
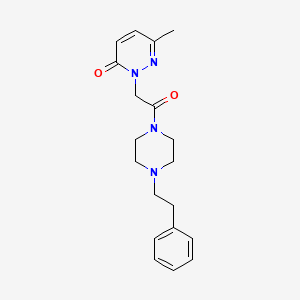
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2901552.png)
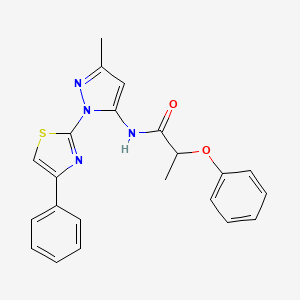
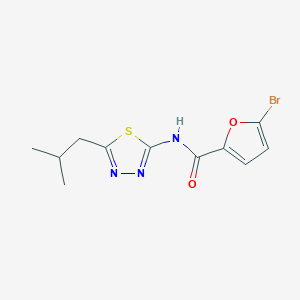
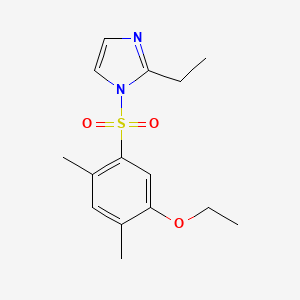
![tert-butyl N-[(3R,4S)-3-methoxy-4-piperidyl]carbamate;hemi oxalic acid](/img/structure/B2901557.png)
![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(4-methylphenyl)acetamide](/img/structure/B2901559.png)
![2-Amino-1-[5-(furan-2-yl)thiophen-2-yl]ethan-1-ol](/img/structure/B2901561.png)
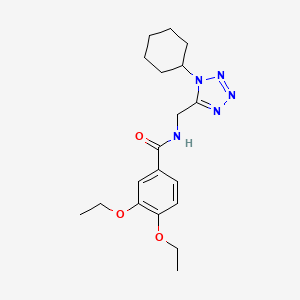
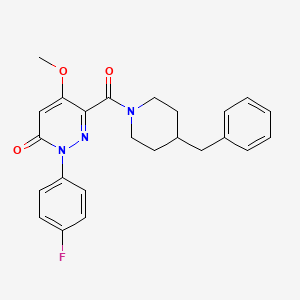
![8-[(2Z)-2-[(2-Hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2901566.png)
![2-(4-chlorophenoxy)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2901567.png)
